![molecular formula C8H5N3O2 B1617419 8-Nitroquinazoline CAS No. 7557-05-3](/img/structure/B1617419.png)
8-Nitroquinazoline
Overview
Description
8-Nitroquinazoline is a chemical compound with the molecular formula C8H5N3O2 . It is a derivative of quinazoline, a significant aza-heterocycle known for its wide range of biological activities .
Synthesis Analysis
A novel series of 1-(5-((6-nitroquinazoline-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylurea derivatives were designed and synthesized to evaluate their cytotoxic potencies . The structures of these compounds were thoroughly characterized by IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods . Another synthesis method involves the conversion of 3-nitrophthalic acid to the two regioisomeric monoesters, which are subsequently transformed via Curtius rearrangement to the corresponding 5- and this compound-2,4-diones .
Molecular Structure Analysis
The molecular structure of this compound was analyzed using various techniques such as IR, 1H, and 13C NMR, MASS spectroscopy, and elemental analysis methods . The molecular formula of this compound is C8H5N3O2 .
Scientific Research Applications
Antibacterial Properties
- Synthesis and Antibacterial Properties: Research on new 8-nitrofluoroquinolone models, including 8-nitroquinazoline, shows they possess interesting antibacterial activity against gram-positive and/or gram-negative strains. Specifically, derivatives of this compound demonstrate good activity against S. aureus, suggesting potential use in addressing bacterial infections (Al-Hiari et al., 2007).
Antimicrobial Activities
- Antimicrobial 8-Hydroxyquinoline-Based Agents: Studies on 8-hydroxyquinoline derivatives, including nitroxoline (a nitro derivative), emphasize their potent antimicrobial activities. They have been used to treat microbial infections, with recent interest in designing novel antimicrobial agents based on this class (Joaquim et al., 2021).
Antimalarial and Antimicrobial Effects
- 8-Aminoquinoline-Uracils Metal Complexes: Research involving 8-nitro derivatives of 8-Aminoquinoline (8AQ) indicates their fair antimalarial activities and antimicrobial effects against Gram-negative bacteria. This highlights the potential of this compound derivatives in developing new antimalarial and antibacterial agents (Phopin et al., 2016).
Anticancer Applications
- Antitumor Evaluation of 8-Nitroquinazolines: Research on novel 5-substituted-4-hydroxy-8-nitroquinazolines reveals their potential as inhibitors of EGFR- and ErbB-2-related oncogenic signaling. Certain derivatives exhibit high potency in inhibiting the growth of human tumor cell lines, suggesting their potential in cancer treatment (Jin et al., 2005).
Corrosion Inhibition in Alloys
- Electrochemical and DFT Studies of Quinoline Derivatives: 8-nitroquinoline has been studied as a corrosion inhibitor for aluminium alloys. It acts as an anodic inhibitor, retarding electrochemical processes and forming protective films on alloy surfaces, demonstrating its utility beyond biomedical applications (Wang et al., 2015).
Anti-Alzheimer Potential
- Nitroxoline Derivatives for Alzheimer's Treatment: Nitroxoline-based analogs are being developed as multifunctional agents against Alzheimer's disease. These compounds simultaneously target different pathological processes, including amyloid beta peptide aggregation and butyrylcholinesterase inhibition, highlighting their potential as effective Alzheimer's therapeutics (Knez et al., 2015).
Anti-Leishmanial and Anti-Trypanosomal Activities
- Antikinetoplastid Molecules Study: Nitroxoline-based 8-nitroquinolin-2(1H)-ones display activity against Leishmania infantum and Trypanosoma brucei brucei. The study indicates a relationship between redox potential and antiparasitic activity, offering insights for further development of antileishmanial and antitrypanosomal agents (Pedron et al., 2018).
Safety and Hazards
Future Directions
Quinazoline and its derivatives have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . Future research may focus on exploring the potential of 8-Nitroquinazoline and its derivatives in various therapeutic applications.
properties
IUPAC Name |
8-nitroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c12-11(13)7-3-1-2-6-4-9-5-10-8(6)7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNACFMWTPWUKBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN=C2C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50344906 | |
Record name | 8-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
7557-05-3 | |
Record name | 8-Nitroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50344906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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